N-Heptanoylglycine
Overview
Description
N-Heptanoylglycine: is an organic compound classified as an acylglycine. It features a C-7 fatty acid group as the acyl moiety and is a minor metabolite of fatty acids. This compound is typically found in the urine and blood of patients with various fatty acid oxidation disorders . It is a white to light yellow powder or crystalline solid, soluble in common organic solvents like chloroform, ethanol, and dichloromethane, but has low solubility in water .
Mechanism of Action
Target of Action
N-Heptanoylglycine, also known as 2-(heptanoylamino)acetic Acid, is an acylglycine . Acylglycines are a class of compounds that possess a common amidoacetic acid moiety . The primary target of this compound is the enzyme glycine N-acyltransferase , which catalyzes the chemical reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .
Mode of Action
This compound interacts with its target, glycine N-acyltransferase, by serving as a substrate for the enzyme . The enzyme catalyzes the transfer of the acyl group from acyl-CoA to glycine, producing CoA and N-acylglycine .
Biochemical Pathways
This compound is involved in the metabolic pathway of fatty acids . It is a minor metabolite of fatty acids . The production of this compound and other acylglycines is a result of fatty acid metabolism, specifically the oxidation of fatty acids .
Pharmacokinetics
It is known that elevated levels of certain acylglycines, including this compound, appear in the urine and blood of patients with various fatty acid oxidation disorders . This suggests that this compound and other acylglycines are excreted in the urine and can circulate in the blood.
Result of Action
The production of this compound through the action of glycine N-acyltransferase is a normal part of fatty acid metabolism . Elevated levels of this compound and other acylglycines in the urine and blood are associated with various fatty acid oxidation disorders .
Biochemical Analysis
Biochemical Properties
N-Heptanoylglycine plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It is an acylglycine with a C-7 fatty acid group as the acyl moiety . Acylglycines possess a common amidoacetic acid moiety and are normally minor metabolites of fatty acids . Elevated levels of certain acylglycines, including this compound, appear in the urine and blood of patients with various fatty acid oxidation disorders . This compound is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction between acyl-CoA and glycine to form CoA and N-acylglycine .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism . Additionally, it inhibits tumor growth and induces apoptosis in cancer cells . The compound also affects cell signaling pathways, including the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of cyclooxygenase-2 (COX-2) expression . These interactions play crucial roles in glucose and lipid metabolism, as well as in inflammation and cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It activates PPARγ, a nuclear receptor involved in glucose and lipid metabolism . Additionally, it inhibits COX-2, an enzyme that plays a role in inflammation and cancer . These interactions lead to changes in gene expression and cellular metabolism, contributing to the compound’s overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures below -15°C to maintain its stability . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can improve glucose tolerance and insulin sensitivity at certain dosages . At higher doses, it may exhibit toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine . This compound can also affect metabolic flux and metabolite levels, contributing to its role in various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s overall effects on cellular function.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how this compound exerts its effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Heptanoylglycine can be synthesized by reacting heptanoyl chloride with glycine in the presence of a base. The reaction is typically carried out under an inert atmosphere and heated to an appropriate temperature .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up for industrial use. The reaction conditions are optimized for yield and purity, and the product is often purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Heptanoylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted acylglycines depending on the nucleophile used.
Scientific Research Applications
N-Heptanoylglycine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a biomarker for fatty acid oxidation disorders.
Medicine: It is studied for its potential role in diagnosing metabolic disorders.
Industry: It can be used in the production of surfactants due to its hydrophobic and hydrophilic properties.
Comparison with Similar Compounds
- N-Octanoylglycine
- N-Nonanoylglycine
- N-Decanoylglycine
Comparison: N-Heptanoylglycine is unique due to its specific C-7 fatty acid chain, which influences its solubility and reactivity compared to other acylglycines with longer or shorter chains. This uniqueness makes it particularly useful in specific biochemical and industrial applications .
Properties
IUPAC Name |
2-(heptanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFCYFVPNIXAHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448764 | |
Record name | N-Heptanoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Heptanoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23783-23-5 | |
Record name | (Heptanoylamino)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23783-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Heptanoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Heptanoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Heptanoylglycine in the context of the research on colorectal cancer?
A1: The study identified this compound as one of the differentially expressed metabolites in the urine of colorectal cancer (CRC) patients compared to non-neoplastic controls []. This difference suggests a potential role of this compound in CRC development or progression. The researchers incorporated this compound into a prediction model for CRC, which showed promising results in both training and testing sets [].
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